molecular formula C24H20FN3O3S2 B2861597 5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670273-86-6

5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2861597
CAS No.: 670273-86-6
M. Wt: 481.56
InChI Key: SLPSKOJWPWHTRT-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20FN3O3S2 and its molecular weight is 481.56. The purity is usually 95%.
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Scientific Research Applications

Larvicidal Activity

  • A study synthesized a series of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating significant larvicidal activity against larvae. This indicates potential applications in pest control and agricultural research (Gorle et al., 2016).

Fungicidal Activities

  • Novel fluorine-containing thieno[3′,2′-5,6] pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized and found to have inhibition activities against certain fungi, suggesting applications in agriculture and biocontrol (Ren et al., 2007).

Tumor Necrosis Factor Alpha Inhibition

  • Research on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives highlighted their role in inhibiting tumor necrosis factor alpha, indicating potential in cancer research or anti-inflammatory drug development (Lei et al., 2017).

Antibacterial and Antioxidant Activity

  • A synthesized compound containing the 4-fluorophenyl and morpholine groups showed remarkable antibacterial and antioxidant activities, suggesting its utility in antimicrobial and oxidative stress research (Mamatha S.V et al., 2019).

Nuclear Magnetic Resonance (NMR) Analysis

  • Studies have used NMR to analyze similar fluorophenyl-thieno[2,3-d]-pyrimidinone compounds, providing insights into their molecular structures which is crucial for drug design and chemical synthesis (Hirohashi et al., 1975).

Intermolecular Interactions

  • Research involving 1,2,4-triazole derivatives with fluoro and morpholine groups revealed various intermolecular interactions, significant for understanding molecular behavior in solid-state chemistry or drug formulation (Shukla et al., 2014).

Antimicrobial Activity

  • A study on thiazolidin-4-one derivatives incorporating the 3-fluoro-4-yl-morpholin-4-yl-phenylimino group showed moderate antibacterial and antifungal activities, relevant in the development of new antimicrobial agents (Patil et al., 2011).

Metabolic Biotransformation

  • FYL-67, a novel linezolid analogue with a morpholinyl ring, demonstrated excellent activity against Gram-positive organisms, with its metabolic biotransformation being a key focus of the study. This is relevant in pharmacokinetics and drug development (Sang et al., 2016).

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c25-17-8-6-16(7-9-17)19-14-32-22-21(19)23(30)28(18-4-2-1-3-5-18)24(26-22)33-15-20(29)27-10-12-31-13-11-27/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPSKOJWPWHTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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